4'-Methoxy-3-(3-methoxyphenyl)propiophenone
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Overview
Description
4’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of methoxy groups attached to the phenyl rings and a propiophenone backbone
Mechanism of Action
Target of Action
This compound is a derivative of propiophenone , which is used in the synthesis of a variety of pharmaceutical drugs . .
Mode of Action
As a derivative of propiophenone , it may share some of the chemical properties and interactions of its parent compound.
Biochemical Pathways
Given its structural similarity to propiophenone , it may potentially influence similar biochemical pathways.
Pharmacokinetics
It is known that the compound is a colorless oil , which may influence its absorption and distribution.
Result of Action
As a derivative of propiophenone , it may have similar effects, but this has not been confirmed
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is a colorless oil , which may have implications for its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.
Scientific Research Applications
4’-Methoxy-3-(3-methoxyphenyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3’-Methoxy-3-(4-methoxyphenyl)propiophenone
- 4’-Methoxy-3-(4-methoxyphenyl)propiophenone
- 4-Hydroxy-3-methoxyphenylacetone
- Propiovanillone
Uniqueness
4’-Methoxy-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUWKHPHIOLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505623 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75849-20-6 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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